N-Ethyl-N-methylpiperidin-2-amine dihydrochloride

Description

Properties

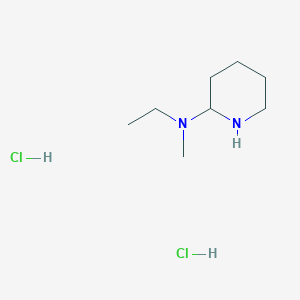

Molecular Formula |

C8H20Cl2N2 |

|---|---|

Molecular Weight |

215.16 g/mol |

IUPAC Name |

N-ethyl-N-methylpiperidin-2-amine;dihydrochloride |

InChI |

InChI=1S/C8H18N2.2ClH/c1-3-10(2)8-6-4-5-7-9-8;;/h8-9H,3-7H2,1-2H3;2*1H |

InChI Key |

LUKSKRZHVSYEAF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C1CCCCN1.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methylpiperidin-2-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired piperidine derivative.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methylpiperidin-2-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom in the piperidine ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N-methylpiperidin-2-one, while reduction may produce N-ethyl-N-methylpiperidin-2-amine.

Scientific Research Applications

N-Ethyl-N-methylpiperidin-2-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex piperidine derivatives.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-Ethyl-N-methylpiperidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between N-Ethyl-N-methylpiperidin-2-amine dihydrochloride and related compounds:

Key Observations:

Ring Structure: Piperidine (target compound) vs. piperazine (Levocetirizine, ): Piperidine has one nitrogen atom in a six-membered ring, while piperazine contains two nitrogen atoms. This difference influences electronic properties and binding affinity to biological targets . Linear vs. cyclic amines: Compounds like 2-[(N,N-Diethyl)amino]ethyl chloride hydrochloride lack a ring structure, reducing steric hindrance and altering metabolic pathways .

Chloride substituents (e.g., in ) may confer reactivity as alkylating agents, whereas the target compound’s dihydrochloride salt prioritizes solubility .

Hydrochloride vs. Dihydrochloride: Dihydrochloride salts (target compound, Levocetirizine) generally exhibit higher aqueous solubility than monohydrochloride analogs, critical for oral bioavailability .

Q & A

Q. Q1. What are the recommended analytical methods for verifying the purity of N-Ethyl-N-methylpiperidin-2-amine dihydrochloride?

A1. Purity verification typically employs high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm, coupled with mass spectrometry (MS) for molecular weight confirmation . For ionic impurities, ion-pair chromatography or capillary electrophoresis may be used, as referenced in pharmaceutical impurity profiling methodologies . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural validation, particularly to confirm the presence of ethyl and methyl substituents on the piperidine ring .

Q. Q2. How should this compound be stored to ensure stability?

A2. Store under inert conditions (argon or nitrogen atmosphere) at 2–8°C in amber glass vials to prevent hygroscopic degradation and photolytic side reactions. Stability studies on similar dihydrochloride salts indicate that aqueous solutions should be prepared fresh to avoid hydrolysis .

Q. Q3. What synthetic routes are commonly used to prepare this compound?

A3. A two-step synthesis is typical:

Alkylation : React piperidin-2-amine with ethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the ethyl group.

Methylation : Use methyl iodide or dimethyl sulfate in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to add the methyl group.

The free base is then treated with HCl gas in anhydrous ethanol to form the dihydrochloride salt .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions between in vitro and in vivo antimicrobial efficacy data for this compound?

A4. Discrepancies often arise due to bioavailability or matrix effects. To address this:

- Perform in vitro assays (e.g., MIC/MBC tests) in simulated physiological matrices (e.g., human serum) to mimic in vivo conditions .

- Conduct in vivo pharmacokinetic profiling in rodent models to assess tissue penetration and metabolism. For example, highlights the importance of tissue-specific efficacy in burn wound models for related dihydrochloride salts .

Q. Q5. What advanced techniques are used to study the compound’s interaction with bacterial cell membranes?

A5.

- Surface Plasmon Resonance (SPR) : Monitor real-time binding kinetics to lipid bilayers or lipopolysaccharides .

- Molecular Dynamics Simulations : Model the interaction of the cationic piperidine moiety with negatively charged phospholipid headgroups, as demonstrated for octenidine dihydrochloride in .

- Cryo-Electron Microscopy : Visualize membrane disruption at nanoscale resolution .

Q. Q6. How can impurity profiles be rigorously characterized for regulatory compliance?

A6. Follow pharmacopeial guidelines (e.g., USP, EP) using:

- HPLC-MS/MS : Identify and quantify trace organic impurities (e.g., unreacted intermediates like N-ethylpiperidin-2-amine).

- ICP-MS : Detect heavy metal residues from catalysts .

- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to identify degradation products (e.g., dealkylated derivatives) .

Q. Q7. What methodologies are suitable for investigating the compound’s pharmacokinetics in preclinical models?

A7.

Q. Q8. How can researchers optimize experimental design for mechanistic studies involving this compound?

A8.

- Dose-Response Curves : Use a log-linear range (1 nM–100 µM) to establish EC₅₀/IC₅₀ values in cellular assays.

- Control for Cationic Interference : Include a "scrambled" analog (e.g., N-propyl-N-ethylpiperidin-3-amine dihydrochloride) to distinguish specific receptor binding from nonspecific electrostatic interactions .

Methodological Challenges and Solutions

Q. Q9. How to address low yields in the final dihydrochloride salt formation?

A9. Common issues and solutions:

Q. Q10. What strategies validate the compound’s selectivity in enzyme inhibition assays?

A10.

- Counter-Screening : Test against a panel of structurally related enzymes (e.g., monoamine oxidases vs. acetylcholinesterases).

- Crystallography : Resolve co-crystal structures to confirm binding site interactions, as done for similar piperidine derivatives .

- Knockout Models : Use CRISPR-edited cell lines to eliminate target enzymes and assess off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.